Carlosic acid

Description

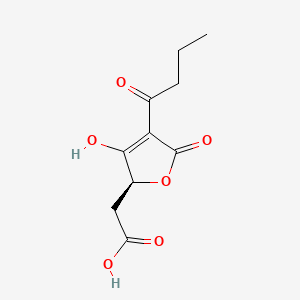

Structure

3D Structure

Properties

CAS No. |

33404-61-4 |

|---|---|

Molecular Formula |

C10H12O6 |

Molecular Weight |

228.20 g/mol |

IUPAC Name |

2-[(2S)-4-butanoyl-3-hydroxy-5-oxo-2H-furan-2-yl]acetic acid |

InChI |

InChI=1S/C10H12O6/c1-2-3-5(11)8-9(14)6(4-7(12)13)16-10(8)15/h6,14H,2-4H2,1H3,(H,12,13)/t6-/m0/s1 |

InChI Key |

FTXHMBAGOBNRPN-LURJTMIESA-N |

Isomeric SMILES |

CCCC(=O)C1=C([C@@H](OC1=O)CC(=O)O)O |

Canonical SMILES |

CCCC(=O)C1=C(C(OC1=O)CC(=O)O)O |

Origin of Product |

United States |

Natural Occurrence and Fungal Isolation

Identification from Penicillium Species

The genus Penicillium is a well-documented source of carlosic acid. Early studies into the metabolic products of these fungi were crucial in the initial discovery and characterization of the compound.

Penicillium charlesii is a notable producer of this compound. rsc.org In chloroform (B151607) extracts of acidified culture medium of P. charlesii NRRL 1887, this compound was found alongside other metabolic products. scispace.com Mass spectrometry confirmed its co-presence with carolic acid and itaconic acid. scispace.com The absolute configuration of this compound was determined to be S from a sample isolated from this fungal strain. rsc.org

Investigations into its formation have shed light on its biosynthetic pathway. A ¹³C labelling study established that the primary pathway involves the combination of a C₆ polyketide unit with a C₄ compound that is closely related to succinic acid. scispace.com While it was once proposed that this compound could be a precursor to carolic acid, this could not be confirmed in cell-free extracts of P. charlesii. scispace.com

| Compound | Type of Extract | Co-metabolites |

|---|---|---|

| This compound | Ether | Itaconic acid, Carolic acid |

| Carolic acid | Chloroform, Ether | This compound, Itaconic acid |

| Itaconic acid | Ether | This compound, Carolic acid |

| Viridicatic acid | Not specified | Not specified |

This compound has also been reported as a metabolite of Penicillium viridicatum and Penicillium aurantiogriseum. nih.gov Studies on the metabolites of P. viridicatum have also identified viridicatic acid, a related compound also known as ethylthis compound. nih.govnpatlas.org P. aurantiogriseum is known to produce a variety of other secondary metabolites, including anicequol (B1248026) and auranthine. wikipedia.org

Detection in Aspergillus Species

The production of this compound is not limited to the Penicillium genus. It has also been detected in species of Aspergillus, a genus known for its extensive metabolic diversity and its importance in industrial fermentation for producing other organic acids like citric acid. nih.govwikipedia.org

This compound has been identified as an Aspergillus metabolite. nih.gov Its production was specifically demonstrated in Aspergillus niger ATCC 1015 through genome mining techniques. Researchers activated a dormant polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene cluster by expressing its dedicated transcription activator. This genetic activation induced the transformant strain to produce three acyltetronic acid derivatives: this compound, agglomerin F, and this compound methyl ester. ebi.ac.uk

| Compound Produced |

|---|

| This compound |

| Agglomerin F |

| This compound methyl ester |

Role as a Fungal Metabolite

This compound is classified as a secondary metabolite, which are compounds produced by fungi that are not essential for their primary growth, development, or reproduction. nih.govresearchgate.net These molecules often have specialized functions that can include mediating interactions with other organisms, facilitating the acquisition of nutrients, and providing a competitive advantage in their ecological niche. nih.govresearchgate.net As a tetronic acid derivative, this compound belongs to a class of compounds with diverse biological activities. nih.gov Fungi are known to produce a wide array of organic acids, and these metabolites can be involved in processes such as the chelation of metal ions. mdpi.com

Biosynthesis and Precursor Pathways

Polyketide and Dicarboxylic Acid Origins

Studies on Penicillium charlesii have established that the core structure of carlosic acid is formed from two main components: a polyketide unit and a C4 dicarboxylic acid. scispace.com This dual origin is a key feature of its biosynthetic pathway.

The biosynthesis of this compound incorporates a four-carbon (C4) unit derived from the citric acid cycle. scispace.com Isotopic labeling experiments have demonstrated the incorporation of succinic acid into the molecule. scispace.com However, further investigation and proposed biosynthetic schemes suggest that oxalacetate (B90230) is the more likely direct C4 precursor. scispace.com This C4 compound provides a foundational part of the tetronic acid ring structure.

A C6 polyketide unit serves as the second major precursor in this compound biosynthesis. scispace.com 13C labeling studies have shown that this chain is derived from the condensation of acetate (B1210297) units, a characteristic feature of polyketide synthesis. scispace.comnih.gov This polyketide portion ultimately forms the acyl side chain attached to the tetronic acid core. The biosynthesis involves the condensation of multiple acyl-CoA building blocks by polyketide synthases (PKSs). nih.gov

Enzymatic Acylation Mechanisms

A critical step in the formation of 3-acyltetronic acids like this compound is the enzymatic acylation of a tetronic acid intermediate. scribd.com The proposed biosynthetic pathway suggests that a key intermediate is formed by the reaction of a β-ketocaproyl moiety (the polyketide part) with the C4 precursor, oxalacetate. scispace.com This acylation reaction, catalyzed by specific enzymes, joins the two precursor components. scispace.comscribd.com Enzymatic acylation is a known mechanism for modifying the structure and properties of natural products. ejbiotechnology.infomdpi.com

Involvement of Specific Biosynthetic Gene Clusters (e.g., PKS-NRPS)

The genetic basis for this compound production has been identified in fungi like Aspergillus niger. nih.gov Genome mining has revealed that a dormant biosynthetic gene cluster (BGC) is responsible for its synthesis. nih.govrsc.org This cluster is a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) type. nih.govresearchgate.net

Activation of this silent PKS-NRPS gene cluster, through the expression of its dedicated transcription activator, caaR, induces the production of this compound and related compounds. nih.gov The core enzyme, a PKS-NRPS hybrid megasynthetase, is responsible for assembling the polyketide and amino acid-derived portions of the molecule. nih.govresearchgate.net The gene CaaA within the cluster, which shows high sequence identity to other PKS-NRPS genes, has been identified as being directly involved in the biosynthesis. researchgate.net Fungal genomes, particularly within the phylum Ascomycota, are rich sources of these PKS and NRPS gene clusters, though many have yet to be linked to their final products. pnas.orgfrontiersin.org

Table 1: Genes and Enzymes in this compound Biosynthesis

| Gene/Enzyme | Type | Function | Organism | Citation |

|---|---|---|---|---|

| caaR | Transcription Activator | Activates the expression of the this compound biosynthetic gene cluster. | Aspergillus niger | nih.gov |

Investigated Biogenetic Relationships with Co-occurring Metabolites

This compound is often found alongside other structurally related tetronic acid derivatives in fungal cultures. scispace.com The study of these co-metabolites provides insight into the branching points and shared intermediates of the biosynthetic pathways.

The biosynthetic relationship between this compound and carolic acid, another tetronic acid metabolite from Penicillium charlesii, has been a subject of investigation. scispace.com An early study involving total synthesis suggested that this compound was the major precursor to carolic acid. acs.org However, a subsequent and more detailed 13C labeling study could not confirm this precursor-product relationship. scispace.com Instead, a new biosynthetic scheme was proposed where both this compound and carolic acid are derived from a common key intermediate, α-(α-ketosuccinyl)-β-ketocaproate. scispace.com This suggests they are products of a branched pathway rather than a linear one. Both compounds are frequently isolated from the same culture extracts. scispace.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetic acid |

| Acetyl-CoA |

| Agglomerin F |

| Carlic Acid |

| This compound |

| This compound methyl ester |

| Carolic acid |

| Dehydrocarolic acid |

| Itaconic acid |

| Oxalacetate |

| Succinic acid |

| Viridicatic acid |

Synthetic Methodologies and Strategies

Total Synthesis Approaches

The total synthesis of carlosic acid has been achieved through several distinct routes, each offering unique advantages in terms of efficiency and stereocontrol.

Pioneering Syntheses

The first synthesis of this compound was reported in 1974 by Bloomer and Kappler. thieme-connect.com Early synthetic strategies often involved the construction of the core tetronic acid ring followed by the introduction of the acyl and carboxymethyl side chains. One of the initial approaches was based on a C5–O1 disconnection of the tetronic ring, where cyclization was achieved via an intramolecular substitution or a Michael addition. e-bookshelf.de Svendsen and Boll, for instance, utilized a Michael addition for the ring closure, which was followed by an alkaline-induced rearrangement of the initial condensation product to yield this compound. e-bookshelf.de

Stereoselective Synthesis of (S)-Carlosic Acid

The natural enantiomer of this compound possesses the (S)-configuration. researchgate.netrsc.org Consequently, significant effort has been directed towards the development of stereoselective syntheses to access this specific isomer.

Biomimetic approaches have also been explored for the synthesis of (S)-carlosic acid. researchgate.netrsc.org These methods often involve the acylation of tetronic acid derivatives, mimicking the proposed biosynthetic pathway. researchgate.netrsc.orgwiley-vch.de

Key Synthetic Reactions and Reagents

Several key reactions have proven instrumental in the successful synthesis of this compound and its derivatives.

Domino Addition-Wittig Alkenation Reactions with Phosphoranes

A highly efficient method for the construction of the tetronic acid ring of this compound involves a domino addition-Wittig alkenation reaction. researchgate.netresearchgate.net This reaction utilizes a phosphorane, specifically Ph3P=C=C=O, which reacts with a malic acid derivative. researchgate.net The reaction proceeds through an initial addition of the malate (B86768) hydroxyl group to the phosphorane, followed by an intramolecular Wittig reaction to close the ring. researchgate.netresearchgate.net This one-pot procedure is a key feature of the synthesis developed by Schobert and Jagusch, providing a rapid entry to the 5-carboxymethyltetronate core. thieme-connect.comresearchgate.net A variation of this method employing resin-bound malates has also been developed, which could allow for parallel synthesis and automation. researchgate.netresearchgate.net

Fluoride-Induced Cyclization of Malic Derivatives

The use of fluoride (B91410) ions to induce cyclization of malic acid derivatives represents a powerful strategy for the synthesis of (S)-carlosic acid. e-bookshelf.deresearchgate.netcam.ac.uk In this approach, a β-ketothioester is transesterified with (S)-dimethyl malate to generate a key intermediate. e-bookshelf.de Treatment of this intermediate with a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), promotes an intramolecular cyclization to furnish the tetronic acid ring with the desired stereochemistry at the C5 position. e-bookshelf.decam.ac.uk This method has been successfully applied to the total synthesis of not only (S)-carlosic acid but also other related natural products like (S)-carlic acid. e-bookshelf.decam.ac.uk

Biomimetic Acylations of Tetronic Acid Derivatives

Inspired by the proposed biosynthetic pathway of 3-acyl tetronic acids, biomimetic acylations have been developed as a means to introduce the butyryl side chain onto a pre-formed tetronic acid scaffold. researchgate.netrsc.orgwiley-vch.de These reactions typically involve the treatment of a γ-methyltetronic acid derivative with an acylating agent. wiley-vch.de For instance, the synthesis of (S)-carlosic acid has been achieved through the acylation of (S)-2,5-dihydro-3-hydroxy-5-oxofuran-2-acetic acid or its methyl ester. researchgate.netrsc.org This approach not only provides a synthetic route to the natural product but also lends support to the proposed biosynthetic mechanism involving the enzymatic acylation of tetronic acid precursors. wiley-vch.de

Regioselective Ring Opening of Malic Acid Anhydrides

The synthesis of chiral tetronic acids, including this compound, has been effectively achieved through the regioselective ring opening of protected malic acid anhydrides. researchgate.netmdpi.com This strategy hinges on the reaction of O-protected hydroxyl succinic anhydride (B1165640) (malic acid anhydride) with carbon nucleophiles. mdpi.comacs.orgnih.gov A key methodology involves a C-acylation/cyclization process where the anhydride ring is opened by a nucleophile, such as a β-ketoester, leading to the formation of an intermediate that subsequently cyclizes to form the tetronic acid core. e-bookshelf.decsic.es

Developed by Mitsos and colleagues, this approach allows for the controlled introduction of substituents at the C-5 position of the tetronic acid ring. acs.orge-bookshelf.de The reaction of an O-protected malic anhydride with the enolate of a β-ketoester, for example, results in a regioselective acylation. Subsequent acid- or base-promoted cyclization of the resulting intermediate yields the desired chiral 5-substituted 3-acyl tetronic acid. csic.es This method provides an efficient pathway to natural products like (S)-carlosic acid and (S)-viridicatic acid. e-bookshelf.decsic.es The regioselectivity of this ring-opening reaction is crucial for differentiating the two carboxyl groups of the original malic acid structure, thereby enabling the synthesis of optically active products. acs.orgiastate.edu

Cyclization of Alpha-Hydroxyesters

A prominent method for constructing the tetronic acid ring of this compound is the cyclization of α-hydroxyester precursors. e-bookshelf.dewiley-vch.de A particularly effective approach, utilized by Schobert and Jagusch, employs (triphenylphosphoranylidene)ketene (B96259) (Ph₃P=C=C=O) to facilitate ring closure under neutral and non-racemizing conditions. thieme-connect.com This reaction begins with the addition of the hydroxyl group of the α-hydroxyester across the carbon-carbon double bond of the ketene (B1206846) ylide. thieme-connect.com This forms a stabilized ester ylide intermediate which, without being isolated, undergoes an intramolecular Wittig olefination with the ester's carbonyl group to yield the tetronic acid ring. thieme-connect.com

This domino addition-Wittig alkenation sequence has been successfully applied to the synthesis of (S)-carlosic acid from an appropriate malate derivative. e-bookshelf.dethieme-connect.com The use of optically pure α-hydroxy esters, such as malates, allows for the synthesis of 5-substituted tetronate derivatives with retention of configuration at the C-5 position. csic.es Ley and coworkers also developed a synthesis of (S)-carlosic acid involving a fluoride-induced cyclization of a malic derivative derived from the transesterification of a β-ketothioester with (S)-dimethyl malate. e-bookshelf.de

Application of Chiral Precursors (e.g., Malic Acid)

The enantioselective synthesis of this compound relies heavily on the use of chiral precursors, with (S)-malic acid being a primary choice due to its availability and value as a chiral synthon. researchgate.nete-bookshelf.de Malic acid provides the necessary stereochemical information to establish the correct absolute configuration at the C-5 position of the final tetronic acid product. csic.esrsc.org

Several total syntheses of (S)-carlosic acid have commenced from derivatives of (S)-malic acid.

Ley's Synthesis : In a synthesis reported by Ley and colleagues, (S)-dimethyl malate was used as the chiral starting material. It was reacted with a β-ketothioester in a transesterification reaction, and the resulting intermediate was induced to cyclize using fluoride ions, yielding (S)-carlosic acid. e-bookshelf.decam.ac.uk

Mitsos's Strategy : The regioselective ring-opening strategy for malic acid anhydrides inherently uses the chirality of malic acid to produce optically active tetronic acids. nih.gove-bookshelf.de

The consistent use of malic acid as a starting material underscores its importance in constructing complex chiral molecules and natural products like this compound. researchgate.netiastate.edu

Advanced Synthetic Techniques

Modern synthetic strategies for this compound and its analogs have incorporated advanced techniques to improve efficiency, facilitate purification, and enable the rapid generation of compound libraries.

Solid-Phase Synthesis Variants

Solid-phase synthesis (SPS) offers a powerful alternative to traditional solution-phase methods by immobilizing the substrate on an insoluble resin, which simplifies reaction workups and purification. wikipedia.orgmt.com This methodology has been adapted for the synthesis of this compound and other 5-carboxymethyltetronates.

One notable variant, developed by Schobert and Jagusch, involves attaching a malate precursor to a Wang resin. thieme-connect.com The subsequent synthetic steps, including the crucial cyclization with Ph₃P=C=C=O, are performed on the solid support. thieme-connect.com The final tetronic acid product is then cleaved from the resin. thieme-connect.comwikipedia.org A key advantage of this method is the ability to use an excess of reagents to drive reactions to completion, with purification reduced to simple washing of the resin. thieme-connect.commt.com

Another solid-phase approach for functionalized tetronic acids utilizes a p-nitrophenyl carbonate linker on a Wang resin. mdpi.comresearchgate.net This linker facilitates the attachment of the α-hydroxy acid starting material and allows for cleavage under mild conditions to release the final product in satisfactory yields and purity. researchgate.net

| Solid-Phase Synthesis of 5-Carboxymethyltetronates | |

| Step | Description & Reagents |

| Resin Loading | (S)-Malate is attached to Wang resin. Reagents: PPh₃, DIAD, THF. thieme-connect.com |

| Cyclization | The resin-bound hydroxyester is cyclized. Reagent: Ph₃PCCO. thieme-connect.com |

| Cleavage | The final tetronate product is cleaved from the resin. Reagents can include Bismuth(III) triflate (Bi(OTf)₃) or Trifluoroacetic acid (TFA). thieme-connect.com |

Strategies for Parallelization and Automation in Synthesis

The development of solid-phase synthesis for this compound and its derivatives directly enables strategies for parallelization and automation. researchgate.netthieme-connect.com These approaches are highly valuable for creating libraries of potential drug candidates or other bioactive molecules. researchgate.netmt.com

By employing the solid-phase methodologies, multiple reactions can be run simultaneously in separate reaction vessels (parallel synthesis). mt.comnih.gov The entire process, from resin loading to final cleavage, is amenable to automation using robotic systems. thieme-connect.combeilstein-journals.org This significantly increases throughput and efficiency. The solid-phase variant for synthesizing 5-carboxymethyltetronates from malates was specifically designed to be suitable for parallel and automated processing, allowing for the combinatorial synthesis of diverse tetronate libraries. researchgate.netthieme-connect.comresearchgate.net The simplification of purification—replacing complex chromatographic steps with simple resin washing—is a critical factor that makes automation feasible and effective. mt.comresearchgate.net

Structural Elucidation and Stereochemical Characterization

Spectroscopic Techniques in Structure Determination (e.g., NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule.

For the structural analysis of a related synthetic intermediate, dimethyl (S)-3-(3-oxobutanoyloxy)butanedioate, a precursor in a total synthesis of (S)-Carlosic acid, ¹H NMR spectroscopy provided key insights. The spectrum showed characteristic signals that confirmed the presence of the malate (B86768) and the acetoacetate moieties.

Table 1: ¹H NMR Spectroscopic Data for a Synthetic Precursor to (S)-Carlosic Acid

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 5.47 | t | 6 | 1 | Methine (CH) |

| 3.72 | s | 3 | Ester (OCH₃) | |

| 3.67 | s | 3 | Ester (OCH₃) | |

| 3.50 | s | 2 | Methylene (CH₂) | |

| 2.90 | d | 6 | 2 | Methylene (CH₂) |

| 2.25 | s | 3 | Acetyl (CH₃) |

Note: Data corresponds to dimethyl (S)-3-(3-oxobutanoyloxy)butanedioate, a precursor in the synthesis of (S)-Carlosic acid. The spectrum was recorded in CDCl₃.

Metabolic Derivatives and Analogues for Research

Characterization of Carlosic Acid Methyl Ester

This compound methyl ester is a primary derivative of this compound, often synthesized for research purposes to enhance cell permeability and facilitate in vitro studies. The characterization of this ester is essential to confirm its identity and purity. This is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

While specific experimental data for this compound methyl ester is not extensively reported in publicly available literature, its characteristic spectroscopic features can be predicted based on the known structure of this compound and general principles of organic chemistry.

Expected Spectroscopic Data:

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the protons in the molecule. The introduction of the methyl ester group would result in a new singlet peak, typically in the range of 3.6-3.8 ppm, corresponding to the three protons of the methoxy group (-OCH₃). Other key signals would include those from the butyryl side chain, the protons on the furanone ring, and the methylene protons of the acetic acid moiety.

¹³C NMR (Carbon-13 NMR): In the ¹³C NMR spectrum, the presence of the methyl ester would be confirmed by a signal for the methoxy carbon, typically appearing around 52-53 ppm. mdpi.com The carbonyl carbon of the ester group would also have a characteristic chemical shift in the region of 170-175 ppm.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of this compound methyl ester. The molecular ion peak ([M]⁺) would correspond to the exact mass of the compound. Fragmentation patterns observed in the mass spectrum can provide further structural information, confirming the presence of the methyl ester and other functional groups. nih.gov

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ester Methyl (-OCH₃) | ~3.7 (s, 3H) | ~52 |

| Ester Carbonyl (C=O) | - | ~172 |

| Furanone Ring Protons | ~4.5-5.5 (m) | ~70-90 |

| Butyryl Chain Protons | ~0.9 (t, 3H), ~1.6 (sext, 2H), ~2.8 (t, 2H) | ~14, ~18, ~45 |

| Acetic Acid Methylene (-CH₂) | ~2.5-2.9 (m, 2H) | ~35-40 |

Strategies for Chemical Modification and Analogue Generation

The chemical modification of this compound and the generation of its analogues are guided by the desire to explore structure-activity relationships (SAR) and to optimize its pharmacological profile. The tetronic acid core of this compound provides a versatile scaffold for various chemical transformations.

Key Modification Strategies:

Modification of the Carboxylic Acid Group: The carboxylic acid moiety is a prime target for modification to create esters, amides, and other derivatives. These changes can impact the compound's polarity, bioavailability, and interaction with biological targets. The synthesis of the methyl ester, as discussed above, is a common first step. Further derivatization can introduce a wide range of functional groups.

Alterations to the Butyryl Side Chain: The length and branching of the C4-butyryl side chain can be modified to investigate its role in binding to target proteins. Analogues with shorter or longer alkyl chains, or with cyclic or aromatic groups in place of the butyryl group, could be synthesized to probe the steric and electronic requirements for activity.

Modification of the Tetronic Acid Ring: The tetronic acid ring itself can be a target for chemical modification. For instance, the hydroxyl group at the C3 position can be acylated or alkylated. Such modifications can influence the electronic properties of the ring and its ability to participate in hydrogen bonding.

Scaffold Hopping and Fragment-Based Approaches: More advanced strategies involve replacing the tetronic acid core with other heterocyclic systems that mimic its key structural features, a technique known as scaffold hopping. Alternatively, fragment-based drug design could be employed, where smaller molecular fragments that bind to the target are identified and then linked together to create novel analogues. nih.gov

Semisynthesis from Natural Precursors: As seen with other complex natural products, a semi-synthetic approach starting from a readily available precursor can be an efficient way to generate a library of analogues. nih.gov If a natural source of a closely related compound is abundant, it could be used as a starting material for the synthesis of various this compound derivatives.

The generation and subsequent biological evaluation of these analogues are crucial for a comprehensive understanding of the therapeutic potential of the this compound scaffold.

Compound Index

| Compound Name |

|---|

| This compound |

| This compound methyl ester |

Q & A

Q. How should researchers structure a manuscript on this compound to meet journal standards?

- Sections: Follow IMRaD (Introduction, Methods, Results, Discussion) with emphasis on reproducibility:

- Methods: Specify synthetic steps, including solvent volumes and equipment models.

- Supporting Information: Include NMR spectra, HRMS data, and crystallographic CIF files.

- Data Availability: Provide accession codes for public repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.